2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole
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Overview
Description
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzimidazole family, which is widely studied for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. This is followed by alkylation and etherification reactions to introduce the tert-butylphenoxy and methylbutyl groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: It may be studied for its potential as an antimicrobial, antiviral, or anticancer agent .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The tert-butylphenoxy and methylbutyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-tert-Butyl-4-methylphenol
- 2,4-Di-tert-butylphenol
- 4-tert-Butylphenol
Comparison: Compared to these similar compounds, 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE stands out due to its benzimidazole core, which imparts unique biological activity. The presence of the tert-butylphenoxy and methylbutyl groups further enhances its chemical properties, making it more versatile in various applications .
Properties
Molecular Formula |
C23H30N2O |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)benzimidazole |
InChI |
InChI=1S/C23H30N2O/c1-6-17(2)15-25-21-10-8-7-9-20(21)24-22(25)16-26-19-13-11-18(12-14-19)23(3,4)5/h7-14,17H,6,15-16H2,1-5H3 |
InChI Key |
LUSUTLKKIIMPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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